3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride
Overview
Description
3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C10H14N4O2·HCl It is a derivative of pyridine and piperidine, featuring a nitro group at the 3-position of the pyridine ring and an amine group at the 2-position, which is further substituted with a piperidin-4-yl group
Mechanism of Action
Target of Action
Compounds with a piperidine nucleus have been found to be utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s worth noting that the compound and its derivatives have been studied for their arrangement within a layered structure of zirconium 4-sulfophenylphosphonate . The intercalated molecules were placed between SO3H groups of the host layers .
Pharmacokinetics
It’s important to note that the compound’s storage recommendation is in an inert atmosphere at room temperature .
Result of Action
The compound and its derivatives have been studied for their potential use in non-linear optics .
Action Environment
It’s worth noting that the compound and its derivatives have been studied for their arrangement within a layered structure of zirconium 4-sulfophenylphosphonate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Amination: The nitro-pyridine derivative is then subjected to amination, where an amine group is introduced at the 2-position. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine derivative.
Piperidinyl Substitution: The resulting 2-amino-3-nitropyridine is then reacted with piperidine under suitable conditions to introduce the piperidin-4-yl group at the amine position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amination steps, as well as efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion to 3-amino-N-(piperidin-4-yl)pyridin-2-amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-N-(piperidin-4-yl)pyridin-2-amine: Similar structure but with a methyl group instead of a nitro group.
N-(pyridin-4-yl)pyridin-4-amine: Lacks the nitro and piperidinyl substitutions.
3-Nitro-N-(pyridin-4-yl)pyridin-2-amine: Similar structure but without the piperidinyl group.
Uniqueness
3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride is unique due to the presence of both the nitro and piperidinyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-nitro-N-piperidin-4-ylpyridin-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.ClH/c15-14(16)9-2-1-5-12-10(9)13-8-3-6-11-7-4-8;/h1-2,5,8,11H,3-4,6-7H2,(H,12,13);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPZCQJRCXFOKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=C(C=CC=N2)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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